Superior Potency Against First-Generation Inhibitor EPZ031686
EM127 (11C) demonstrates a stronger SMYD3 inhibitory effect compared to the first-generation reference inhibitor EPZ031686 in direct enzymatic assays [1]. This enhanced potency is a direct consequence of its irreversible, covalent binding mechanism, which contrasts with the reversible binding of EPZ031686 [1]. While exact IC50 values for both compounds are not provided in the primary comparison, the qualitative 'stronger inhibitory effect' is a key differentiating factor, highlighting the advantage of the second-generation covalent approach [1].
| Evidence Dimension | SMYD3 Methyltransferase Inhibitory Activity |
|---|---|
| Target Compound Data | Stronger SMYD3 inhibitory effect |
| Comparator Or Baseline | EPZ031686 (First-generation reversible inhibitor) - Weaker inhibitory effect |
| Quantified Difference | Qualitative (Superior) |
| Conditions | Enzymatic assays (in vitro) [1] |
Why This Matters
Procurement of EM127 over first-generation reversible inhibitors like EPZ031686 is justified by its enhanced potency, which may translate to lower effective concentrations and improved target engagement in cellular assays.
- [1] Parenti, M. D., et al. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry 243, 114683 (2022). doi: 10.1016/j.ejmech.2022.114683 View Source
